

An In-depth Technical Guide to Methyl 2-amino-5-phenylthiophene-3-carboxylate

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Compound of Interest

Compound Name:	Methyl 2-amino-5-phenylthiophene-3-carboxylate
Cat. No.:	B182919

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of **Methyl 2-amino-5-phenylthiophene-3-carboxylate**. This compound belongs to the 2-aminothiophene class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science due to its diverse biological activities and useful chemical properties.

Core Chemical Properties

Methyl 2-amino-5-phenylthiophene-3-carboxylate is a stable, solid organic compound. A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Source
CAS Number	61325-02-8	[1]
Molecular Formula	C ₁₂ H ₁₁ NO ₂ S	[2]
Molecular Weight	233.29 g/mol	[2]
Appearance	Yellow crystals	[2]
Melting Point	147 °C	[2]
Boiling Point (Predicted)	442.5 ± 45.0 °C	[2]
Density (Predicted)	1.265 ± 0.06 g/cm ³	[2]
Flash Point (Predicted)	221.4 ± 28.7 °C	[2]
XLogP3 (Predicted)	3.3	[2]

Synthesis via the Gewald Reaction

The primary synthetic route to **Methyl 2-amino-5-phenylthiophene-3-carboxylate** is the Gewald reaction, a one-pot, multi-component condensation.[\[3\]](#) This versatile reaction involves the condensation of a ketone or aldehyde with an α -cyanoester in the presence of elemental sulfur and a basic catalyst.[\[4\]](#)

This protocol is a generalized procedure based on established methods for synthesizing 2-aminothiophene derivatives.[\[4\]](#)[\[5\]](#)

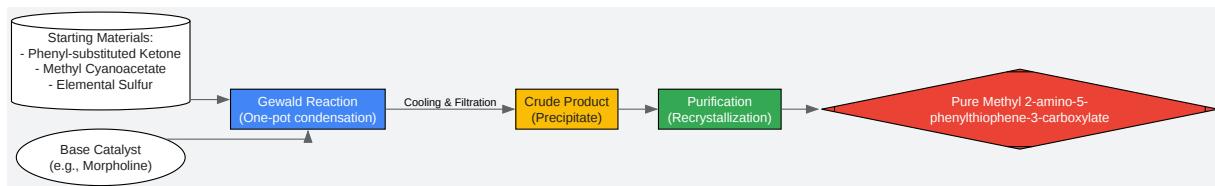
Materials:

- Phenylacetaldehyde or a suitable precursor ketone
- Methyl cyanoacetate
- Elemental sulfur
- Morpholine (or another suitable basic catalyst like diethylamine)
- Methanol (or ethanol)

- Standard laboratory glassware for reflux and filtration
- Recrystallization solvent (e.g., ethanol)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of the starting ketone (e.g., a phenyl-substituted ketone), methyl cyanoacetate, and elemental sulfur in methanol.
- With continuous stirring, slowly add a catalytic amount of morpholine to the mixture at room temperature.
- Gently heat the reaction mixture to reflux (approximately 45-50 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
- Collect the crude product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and impurities.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product, **Methyl 2-amino-5-phenylthiophene-3-carboxylate**.



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Caption: Workflow for the synthesis of **Methyl 2-amino-5-phenylthiophene-3-carboxylate** via the Gewald reaction.

Spectral Data and Characterization

The structure of **Methyl 2-amino-5-phenylthiophene-3-carboxylate** can be confirmed using standard spectroscopic techniques. The following table summarizes the expected characteristic spectral data based on analyses of closely related 2-aminothiophene derivatives.

Spectroscopic Technique	Characteristic Peaks/Signals
¹ H NMR (DMSO-d ₆)	$\delta \sim 3.45$ (s, 3H, OCH ₃), $\delta \sim 6.16$ (s, 1H, thiophene-H), $\delta \sim 7.25$ (m, 5H, Ar-H), $\delta \sim 7.38$ (s, 2H, NH ₂)[5]
FT-IR (KBr, cm ⁻¹)	$\nu \sim 3460, \sim 3321$ (N-H stretching), ~ 2947 (C-H stretching), ~ 1666 (C=O stretching, ester), ~ 1593 (C=C aromatic stretching)[5][6]
Mass Spectrometry	Expected [M+H] ⁺ at m/z 234.0583

Biological Activity and Potential Applications

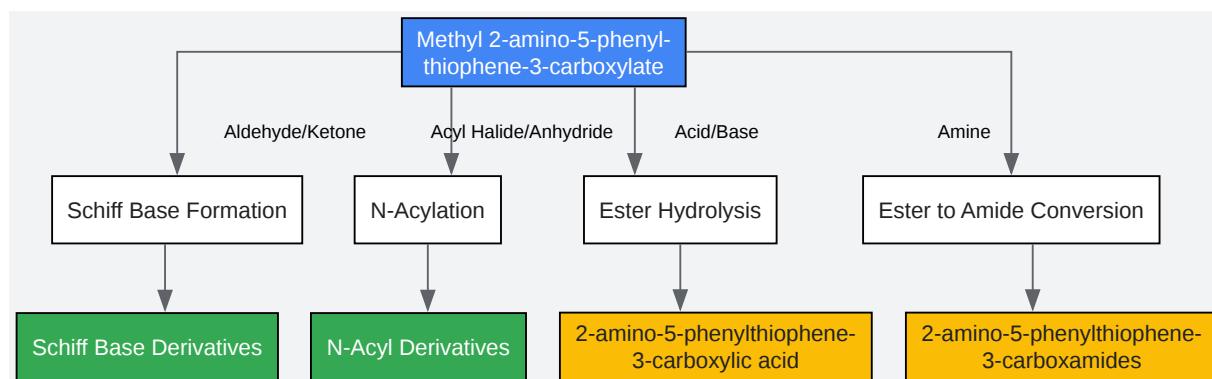
The 2-aminothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can be a versatile template for developing biologically active compounds.[3] Derivatives of 2-aminothiophene have demonstrated a broad spectrum of pharmacological activities, including:

- Antimicrobial and Antifungal Activity[7]
- Anticancer and Antiproliferative Effects[8]
- Anti-inflammatory Properties[9]
- Antiviral Activity[3]
- Receptor Modulation: Some derivatives act as allosteric modulators of receptors like the GLP-1 receptor.[10]

While specific biological data for **Methyl 2-amino-5-phenylthiophene-3-carboxylate** is not extensively documented in publicly available literature, its structural features make it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.^[11] The amino and ester functional groups provide reactive sites for further chemical modifications to generate libraries of compounds for drug discovery screening.

Reactivity and Further Synthetic Applications

The amine group of **Methyl 2-amino-5-phenylthiophene-3-carboxylate** is nucleophilic and can undergo various reactions, such as acylation, alkylation, and condensation with aldehydes and ketones to form Schiff bases.^[5] The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. These reactions allow for the elaboration of the core structure to access a wide range of derivatives, including thieno[2,3-d]pyrimidines, which are also known for their biological activities.^[12]



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Caption: Potential synthetic transformations of **Methyl 2-amino-5-phenylthiophene-3-carboxylate**.

This technical guide serves as a foundational resource for professionals engaged in chemical research and drug development. The information provided on the synthesis, properties, and potential of **Methyl 2-amino-5-phenylthiophene-3-carboxylate** highlights its significance as a versatile building block in modern organic and medicinal chemistry.

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